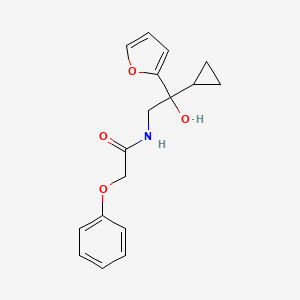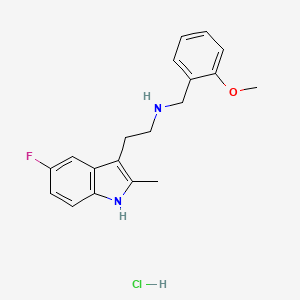
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential antidepressant and anxiolytic agent. In neuroscience, it has been studied for its effects on the serotonin system, which plays a crucial role in mood regulation. In cancer research, it has been evaluated for its potential to inhibit tumor growth.
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its binding to serotonin receptors, particularly the 5-HT1A receptor. This binding results in the activation of downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride are primarily mediated by its interaction with the serotonin system. This compound has been shown to increase serotonin levels in the brain, leading to the modulation of mood, anxiety, and stress responses. It has also been demonstrated to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride in lab experiments is its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the serotonin system and its role in various physiological processes. However, one limitation is that this compound has not been extensively studied in vivo, and its effects in animal models may not accurately reflect its effects in humans.
Direcciones Futuras
There are several future directions for research on 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride. One area of interest is its potential as a therapeutic agent for various psychiatric disorders, such as depression and anxiety. Another direction is the development of more potent and selective compounds based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves several steps, including the reaction of 2-amino-5-fluoro-2-methyl-3-nitropyridine with 2-methoxybenzaldehyde, followed by reduction of the nitro group and subsequent reductive amination. The final product is obtained as a hydrochloride salt.
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O.ClH/c1-13-16(17-11-15(20)7-8-18(17)22-13)9-10-21-12-14-5-3-4-6-19(14)23-2;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJRMYOZOLFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2854231.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2854238.png)
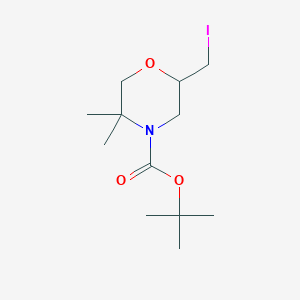
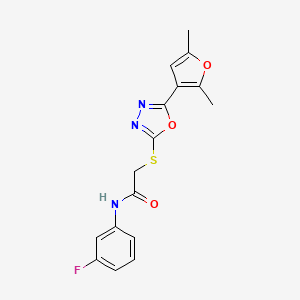
![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)




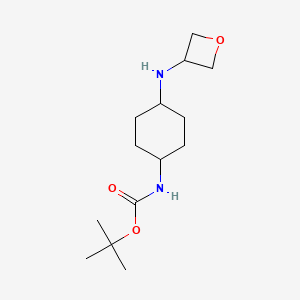
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2854252.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)
